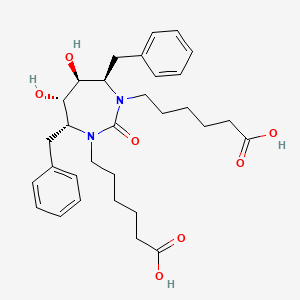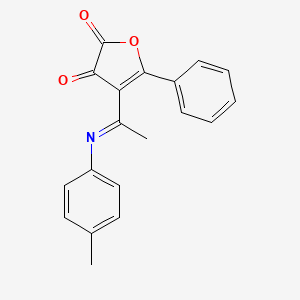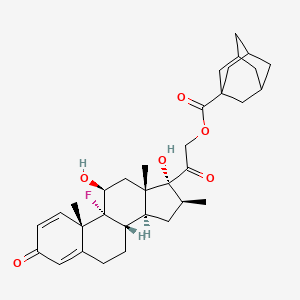
5-Acetamido-4-hydroxy-3-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid, ammonium sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetamido-4-hydroxy-3-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid, ammonium sodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-4-hydroxy-3-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid, ammonium sodium salt typically involves a multi-step process. The initial step often includes the diazotization of 3-aminophenylphosphonic acid, followed by coupling with 5-acetamido-4-hydroxy-2,7-naphthalenedisulphonic acid. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors that maintain precise control over temperature, pH, and reaction time. The use of continuous flow reactors is common to enhance efficiency and yield. The final product is often purified through crystallization or filtration techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetamido-4-hydroxy-3-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid, ammonium sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically break the azo bond, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction typically produces aromatic amines.
Applications De Recherche Scientifique
5-Acetamido-4-hydroxy-3-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid, ammonium sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, plastics, and inks due to its vibrant color and stability.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in the compound’s color properties, while the phosphonic acid and sulfonic acid groups enhance its solubility and binding affinity. The molecular targets and pathways involved often depend on the specific application, such as binding to metal ions in complexometric titrations or interacting with cellular components in biological staining.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Acetamido-4-hydroxy-3-((4-sulfonatophenyl)azo)naphthalene-2,7-disulphonic acid: Similar structure but with a sulfonate group instead of a phosphonate group.
4-Hydroxy-3-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid: Lacks the acetamido group, affecting its binding properties and solubility.
Uniqueness
5-Acetamido-4-hydroxy-3-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid, ammonium sodium salt is unique due to the presence of both phosphonic acid and sulfonic acid groups, which enhance its solubility and binding affinity. This makes it particularly useful in applications requiring stable and soluble dyes.
Propriétés
Numéro CAS |
85068-62-8 |
|---|---|
Formule moléculaire |
C18H20N5Na2O11PS2 |
Poids moléculaire |
623.5 g/mol |
Nom IUPAC |
diazanium;disodium;5-acetamido-4-hydroxy-3-[(3-phosphonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C18H16N3O11PS2.2H3N.2Na/c1-9(22)19-14-8-13(34(27,28)29)5-10-6-15(35(30,31)32)17(18(23)16(10)14)21-20-11-3-2-4-12(7-11)33(24,25)26;;;;/h2-8,23H,1H3,(H,19,22)(H2,24,25,26)(H,27,28,29)(H,30,31,32);2*1H3;;/q;;;2*+1/p-2 |
Clé InChI |
RYHOZABCKUICSA-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC(=CC=C3)P(=O)([O-])[O-])S(=O)(=O)[O-].[NH4+].[NH4+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;(E)-but-2-enedioic acid](/img/structure/B12720078.png)



![N-[4-[3-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)propylsulfanyl]phenyl]acetamide](/img/structure/B12720103.png)





